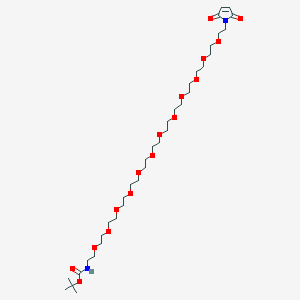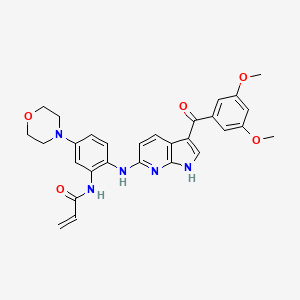
Fgfr4-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fgfr4-IN-11 is a small molecule inhibitor specifically targeting the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a member of the fibroblast growth factor receptor family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR4 signaling has been implicated in several types of cancer, making it an attractive target for therapeutic intervention .
Méthodes De Préparation
The synthesis of Fgfr4-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as coupling reactions, cyclization, and functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Analyse Des Réactions Chimiques
Fgfr4-IN-11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule .
Applications De Recherche Scientifique
Fgfr4-IN-11 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the FGFR4 signaling pathway and its role in various cellular processes. In biology, it helps in understanding the molecular mechanisms underlying FGFR4-related diseases. In medicine, this compound is being investigated as a potential therapeutic agent for treating cancers that exhibit aberrant FGFR4 signaling. Additionally, it has industrial applications in the development of new drugs and therapeutic strategies .
Mécanisme D'action
Fgfr4-IN-11 exerts its effects by selectively binding to the tyrosine kinase domain of FGFR4, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which in turn disrupts the FGFR4-mediated signaling pathways involved in cell proliferation, differentiation, and survival. The molecular targets of this compound include the FGFR4 receptor itself and various downstream effectors such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways .
Comparaison Avec Des Composés Similaires
Fgfr4-IN-11 is unique compared to other FGFR inhibitors due to its high selectivity and potency towards FGFR4. Similar compounds include BLU9931, H3B-6527, and FGF401, which also target FGFR4 but may differ in their binding affinities, selectivity profiles, and pharmacokinetic properties. The uniqueness of this compound lies in its ability to effectively inhibit FGFR4 with minimal off-target effects, making it a promising candidate for therapeutic development .
Propriétés
Formule moléculaire |
C29H29N5O5 |
|---|---|
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
N-[2-[[3-(3,5-dimethoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-5-morpholin-4-ylphenyl]prop-2-enamide |
InChI |
InChI=1S/C29H29N5O5/c1-4-27(35)32-25-15-19(34-9-11-39-12-10-34)5-7-24(25)31-26-8-6-22-23(17-30-29(22)33-26)28(36)18-13-20(37-2)16-21(14-18)38-3/h4-8,13-17H,1,9-12H2,2-3H3,(H,32,35)(H2,30,31,33) |
Clé InChI |
YMFNEYWPMKYGQY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)C2=CNC3=C2C=CC(=N3)NC4=C(C=C(C=C4)N5CCOCC5)NC(=O)C=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


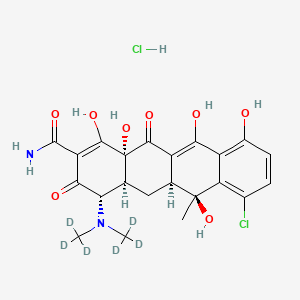
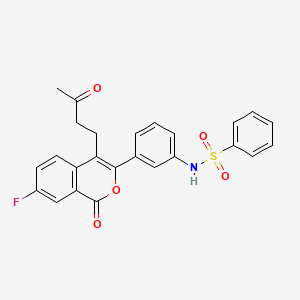
![sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate](/img/structure/B12419653.png)
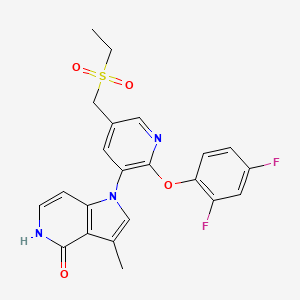
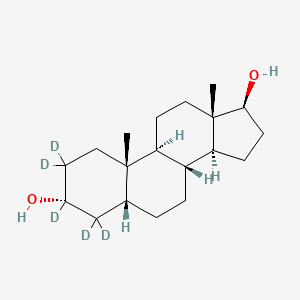
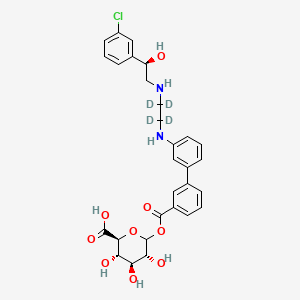

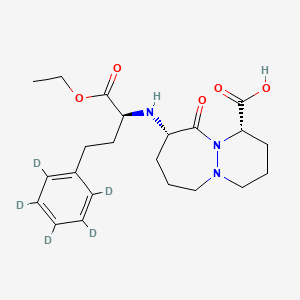
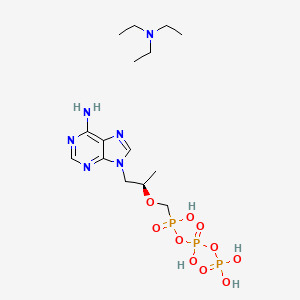

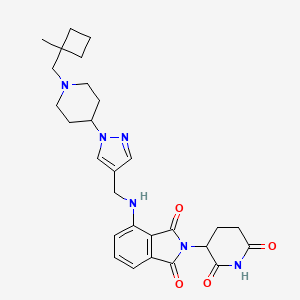
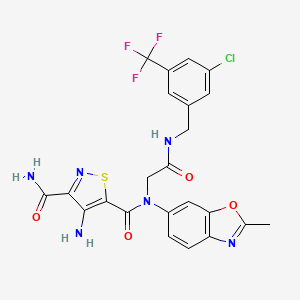
![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)
